Lysyl-tyrosyl-lysine

Vue d'ensemble

Description

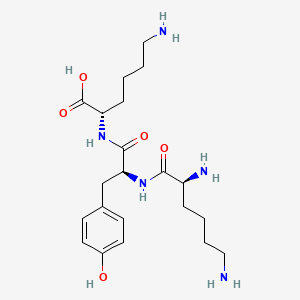

Lysyl-tyrosyl-lysine is a tripeptide composed of the amino acids lysine, tyrosine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique arrangement of these amino acids endows the compound with specific properties that make it a subject of extensive research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lysyl-tyrosyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (lysine) to the resin, followed by the deprotection and coupling of the subsequent amino acids (tyrosine and lysine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production of this compound may involve solution-phase synthesis or recombinant DNA technology. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which can be scaled up more easily than SPPS. Recombinant DNA technology involves the expression of the peptide in genetically engineered microorganisms, which can produce large quantities of the peptide through fermentation processes.

Analyse Des Réactions Chimiques

Types of Reactions

Lysyl-tyrosyl-lysine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The peptide can be reduced to modify its functional groups.

Substitution: The amino groups of lysine residues can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced forms of the peptide with modified functional groups.

Substitution: Acylated or alkylated derivatives of the peptide.

Applications De Recherche Scientifique

Biochemical Research

Peptide Synthesis and Modification:

Lysyl-tyrosyl-lysine serves as a model compound for studying peptide synthesis and modification. Its structure allows researchers to explore the effects of various modifications on peptide behavior and stability, which is crucial for developing new therapeutic peptides.

Protein-Protein Interactions:

This compound is investigated for its role in protein-protein interactions. It has been shown to influence the dynamics of biomolecular condensates, particularly in the context of lysine-rich polypeptides that phase separate with RNA. Such interactions are vital for understanding cellular processes like signal transduction and gene expression regulation .

Medical Applications

Therapeutic Development:

this compound is explored for its potential therapeutic effects, including antimicrobial and anticancer properties. Studies indicate that it may enhance the efficacy of peptide-based drugs by improving their stability and bioavailability .

Tissue Repair and Remodeling:

The compound targets lysyl oxidase enzymes, which are crucial for cross-linking collagen and elastin in the extracellular matrix (ECM). This action promotes tissue repair and regeneration, making this compound a candidate for developing treatments for conditions involving tissue damage or degeneration .

Industrial Applications

Biomaterials Development:

In industry, this compound is utilized in creating biomaterials due to its ability to form stable cross-links in polymers. This property is particularly beneficial in developing scaffolds for tissue engineering applications.

Analytical Techniques:

The compound is also used as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its predictable behavior under various conditions makes it a reliable reference material in biochemical assays.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Role in Biomolecular Condensation

Research highlighted how lysyl-rich peptides containing this compound can drive phase separation with RNA molecules. This finding elucidates the molecular mechanisms underlying cellular organization and stress responses, showcasing its relevance in cellular biology .

Data Table of Applications

| Field | Application | Description |

|---|---|---|

| Biochemistry | Peptide Synthesis | Model compound for studying peptide modifications |

| Biology | Protein Interactions | Influences biomolecular condensation and cellular signaling |

| Medicine | Therapeutic Development | Potential antimicrobial and anticancer properties |

| Tissue Repair | Promotes ECM stabilization via lysyl oxidase interaction | |

| Industry | Biomaterials | Used in developing stable polymer scaffolds for tissue engineering |

| Analytical Techniques | Standard in HPLC and mass spectrometry |

Mécanisme D'action

The mechanism by which lysyl-tyrosyl-lysine exerts its effects involves its interaction with specific molecular targets and pathways. The lysine residues can form covalent bonds with nucleophilic sites on proteins, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Lysyl-tyrosyl-lysine can be compared with other tripeptides such as:

Glycyl-tyrosyl-glycine: Similar in structure but lacks the lysine residues, resulting in different chemical properties and biological activities.

Lysyl-phenylalanyl-lysine: Contains phenylalanine instead of tyrosine, which affects its reactivity and interactions with proteins.

The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Activité Biologique

Lysyl-tyrosyl-lysine (YKL) is a tripeptide composed of lysine and tyrosine residues, which has garnered attention for its diverse biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Formula : C₁₉H₃₀N₄O₆

- Molecular Weight : 410.47 g/mol

The arrangement of amino acids in this tripeptide contributes to its biological properties, including antioxidant, antiviral, and anticancer activities .

1. Antioxidant Properties

Research indicates that YKL exhibits significant antioxidant activity. The presence of tyrosine contributes to the scavenging of free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage and maintaining overall cellular health .

2. Anticancer Effects

YKL has demonstrated cytotoxic effects against various cancer cell lines, including prostate (Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer cells. In vitro studies have shown that YKL can induce apoptosis in these cells, suggesting its potential as an anticancer agent . Molecular docking studies reveal that YKL binds effectively to key receptors involved in cancer progression, such as androgen and estrogen receptors .

3. Antiviral Activity

The lysine component of YKL is associated with antiviral properties. Studies have indicated that peptides containing lysine can inhibit viral replication, making YKL a candidate for further investigation in antiviral therapies .

4. Neurotransmitter Precursor

Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. Thus, YKL may enhance neurotransmitter levels in the brain, potentially improving cognitive function and mood regulation .

The biological activity of YKL can be attributed to several mechanisms:

- Cell Signaling Modulation : YKL influences cell signaling pathways that regulate apoptosis and cell proliferation.

- Receptor Binding : The peptide's ability to bind to hormone receptors suggests a role in modulating endocrine functions.

- Extracellular Matrix Interactions : YKL may interact with extracellular matrix components, influencing tissue remodeling and repair processes .

Case Study 1: Anticancer Activity

A study investigated the effects of YKL on MCF-7 breast cancer cells. Results indicated that treatment with YKL led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that YKL could serve as a potential therapeutic agent in breast cancer treatment.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, YKL was administered to neuronal cells. The findings showed that YKL significantly reduced cell death and oxidative damage markers, suggesting its neuroprotective properties.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Lysyl-tyrosyl-lysine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant expression, followed by purification via HPLC. To ensure reproducibility, document detailed protocols for coupling reagents, deprotection steps, and purification gradients. Include characterization data (e.g., mass spectrometry, NMR) for at least five batches, with purity ≥95% . Experimental sections should avoid redundant descriptions but provide sufficient detail for replication, including solvent systems and temperature controls. Cross-reference established literature for known intermediates .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for stereochemical confirmation. Purity is quantified via reverse-phase HPLC with UV detection at 214 nm. For novel derivatives, elemental analysis and circular dichroism (CD) may supplement data. Ensure raw spectral data are archived in supplementary materials, annotated with acquisition parameters (e.g., column type, flow rate) .

Q. What in vitro models are appropriate for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize cell-based assays relevant to the peptide’s hypothesized function (e.g., endothelial cell migration assays for angiogenic studies). Include positive controls (e.g., VEGF for angiogenesis) and validate results across triplicate experiments. Use ANOVA with post-hoc Tukey tests to assess dose-response trends. Report IC50/EC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., serum concentration, cell passage number) or peptide batch variability. Use Bland-Altman plots to assess inter-lab reproducibility. If disparities persist, design a harmonized protocol across labs, standardizing buffers, cell lines, and readout methods (e.g., luminescence vs. fluorescence). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model peptide-receptor docking, using force fields like AMBER or CHARMM. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues. For large datasets, apply machine learning (e.g., random forests) to classify structure-activity relationships. Open-source tools like GROMACS or PyMOL enhance transparency; share simulation parameters (e.g., time steps, solvation models) in supplementary materials .

Q. How should researchers design experiments to distinguish between direct and indirect mechanisms of action for this compound?

- Methodological Answer : Use knockdown/knockout models (e.g., CRISPR-Cas9) to eliminate putative downstream mediators. Combine with pharmacological inhibitors (e.g., kinase inhibitors) to block secondary pathways. Employ pull-down assays with biotinylated peptide variants to identify direct binding partners. For transcriptional effects, perform RNA-seq with time-course analyses to separate primary responses from secondary cascades .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-dependent effects of this compound?

- Methodological Answer : For dose-response curves, use nonlinear regression (e.g., four-parameter logistic model) in tools like GraphPad Prism. Time-dependent data may require mixed-effects models to account for repeated measurements. Apply false discovery rate (FDR) corrections for high-throughput datasets (e.g., proteomics). Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Q. Methodological Design & Data Validation

Q. How can researchers optimize experimental conditions to minimize batch-to-batch variability in this compound production?

- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Monitor intermediates with in-line FTIR or Raman spectroscopy. Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life deviations. Archive aliquots from each batch for retrospective analysis if anomalies arise .

Q. What criteria should guide the selection of in vivo models for preclinical testing of this compound?

- Methodological Answer : Choose models with translational relevance to the target pathology (e.g., murine hindlimb ischemia for angiogenesis studies). Include both sexes and control for circadian rhythms. Validate peptide stability via plasma pharmacokinetics (PK) and tissue distribution assays. Use randomization and blinding to reduce bias; power analyses should determine cohort sizes .

Q. How can researchers integrate multi-omics data to elucidate the systemic effects of this compound?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Cross-validate findings with CRISPR interference (CRISPRi) or overexpression models. Deposit raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956643 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-18-1 | |

| Record name | Lysyl-tyrosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.